Diethyl 2-isopropyl-2-propylmalonate
Overview
Description
Diethyl 2-isopropyl-2-propylmalonate is an organic compound with the molecular formula C13H24O4. It is a diester of malonic acid, where the two ester groups are ethyl groups, and the substituents on the central carbon are isopropyl and propyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-isopropyl-2-propylmalonate typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A weak base, such as sodium ethoxide, deprotonates the diethyl malonate to form an enolate ion.
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as isopropyl bromide and propyl bromide, to introduce the isopropyl and propyl groups.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to form the corresponding carboxylic acids.
Decarboxylation: Heating the carboxylic acids results in the loss of carbon dioxide, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-isopropyl-2-propylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming simpler molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Alkyl Halides: Isopropyl bromide, propyl bromide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and decarboxylated products .
Scientific Research Applications
Diethyl 2-isopropyl-2-propylmalonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of diethyl 2-isopropyl-2-propylmalonate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. These reactions are facilitated by the presence of electron-withdrawing ester groups, which stabilize the enolate ion .
Comparison with Similar Compounds
Diethyl 2-isopropyl-2-propylmalonate can be compared with other malonate esters, such as:
Diethyl malonate: Lacks the isopropyl and propyl substituents, making it less sterically hindered.
Diethyl isopropylmalonate: Contains only the isopropyl group, making it less complex.
Diethyl propylmalonate: Contains only the propyl group, making it less sterically hindered
The uniqueness of this compound lies in its combination of isopropyl and propyl groups, which provide a balance of steric hindrance and reactivity, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
diethyl 2-propan-2-yl-2-propylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXHBRNNXYCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344756 | |
Record name | Diethyl 2-isopropyl-2-propylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62391-98-4 | |
Record name | Diethyl 2-isopropyl-2-propylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.